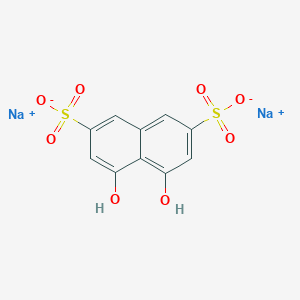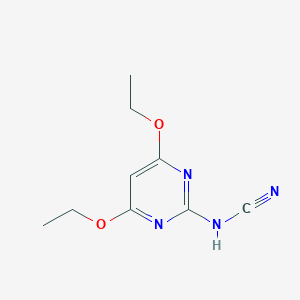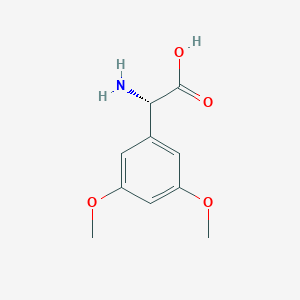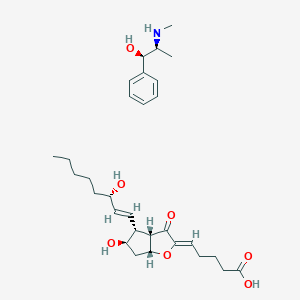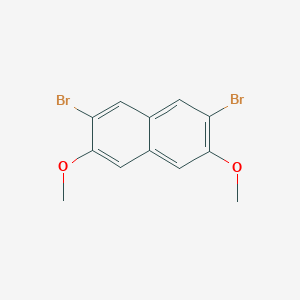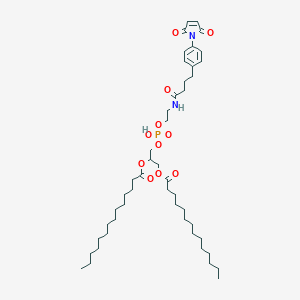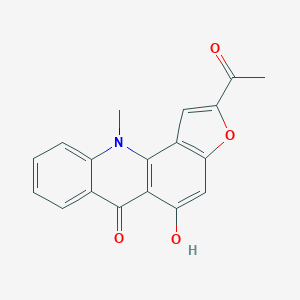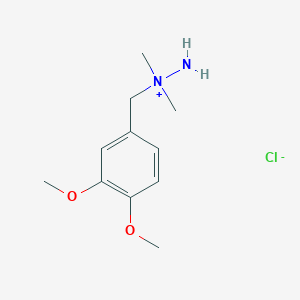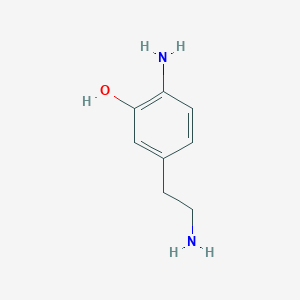
4-Amino-3-hydroxyphenylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-hydroxyphenylethylamine (PEA) is a naturally occurring monoamine neurotransmitter that is found in the human brain. It is also known as phenylethylamine, which is a derivative of the amino acid phenylalanine. PEA is involved in various physiological processes, including mood regulation, attention, and cognitive function. Due to its potential therapeutic benefits, PEA has been the subject of scientific research in recent years.
Mechanism Of Action
PEA acts as a trace amine-associated receptor 1 (TAAR1) agonist, which stimulates the release of dopamine and norepinephrine in the brain. This mechanism of action is similar to that of some stimulant drugs, such as amphetamines. However, PEA has a shorter half-life than amphetamines, which may make it a safer alternative for some individuals.
Biochemical And Physiological Effects
PEA has been shown to have various biochemical and physiological effects in the body. In addition to its effects on dopamine and norepinephrine, PEA has been found to increase the levels of other neurotransmitters, such as serotonin and acetylcholine. PEA has also been shown to increase heart rate and blood pressure, which may have implications for its use as a stimulant.
Advantages And Limitations For Lab Experiments
PEA has several advantages for use in lab experiments, including its natural occurrence in the body and its relatively simple synthesis method. However, PEA also has limitations, including its short half-life and potential for rapid metabolism in the body. These limitations may make it difficult to study the long-term effects of PEA on the body.
Future Directions
There are several future directions for research on PEA. One area of interest is the potential use of PEA in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of PEA analogs that may have improved pharmacological properties. Finally, further research is needed to better understand the long-term effects of PEA on the body and its potential for abuse.
In conclusion, PEA is a naturally occurring neurotransmitter that has potential therapeutic benefits for various neurological and psychiatric disorders. While further research is needed to fully understand its mechanism of action and long-term effects, PEA represents a promising area of research for the development of new treatments for these conditions.
Synthesis Methods
PEA can be synthesized through different methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of phenylalanine with ammonia and formaldehyde, while extraction from natural sources involves the isolation of PEA from plants such as chocolate and blue-green algae.
Scientific Research Applications
PEA has been studied for its potential therapeutic benefits in various areas, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). PEA has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and attention. In addition, PEA has been shown to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of neurodegenerative diseases.
properties
CAS RN |
104083-77-4 |
|---|---|
Product Name |
4-Amino-3-hydroxyphenylethylamine |
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-amino-5-(2-aminoethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,11H,3-4,9-10H2 |
InChI Key |
IUAIZBWUVPEDFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCN)O)N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)N |
Other CAS RN |
104083-77-4 |
synonyms |
4-amino-3-hydroxyphenylethylamine AHPEA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



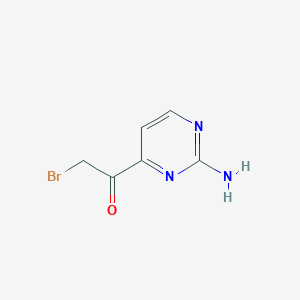
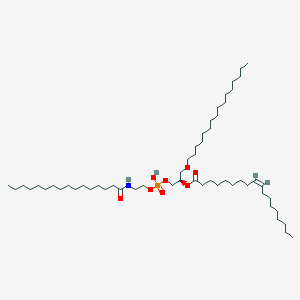
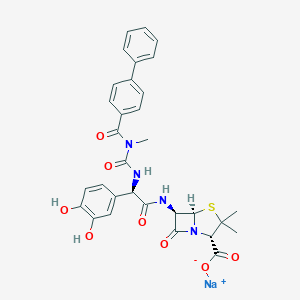
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)
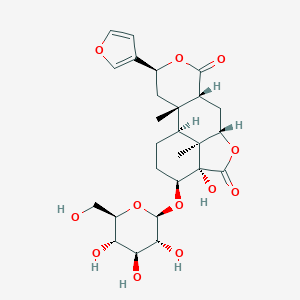
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
